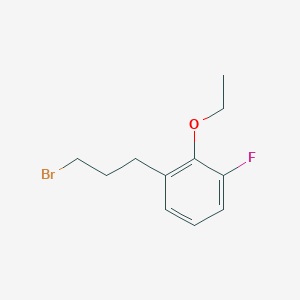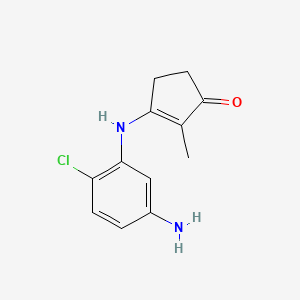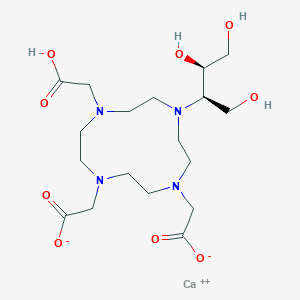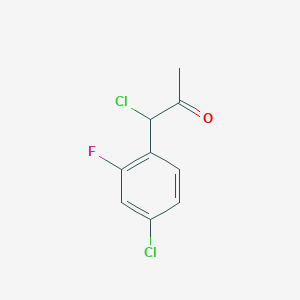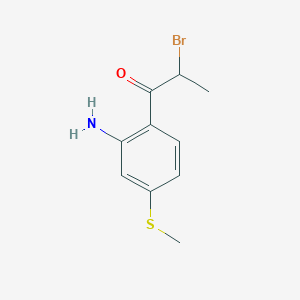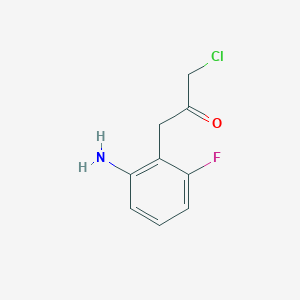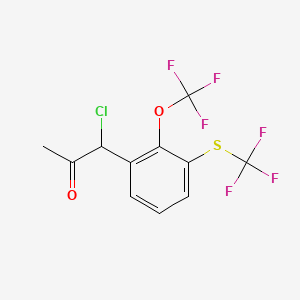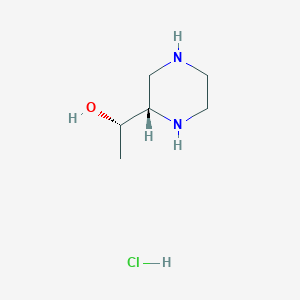
(S)-1-((S)-Piperazin-2-YL)ethanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride typically involves the reaction of (S)-piperazine with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization and filtration processes to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(®-Piperazin-2-YL)ethanol hydrochloride
- (S)-1-(®-Piperazin-2-YL)ethanol hydrochloride
- ®-1-((S)-Piperazin-2-YL)ethanol hydrochloride
Uniqueness
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers and diastereomers.
Propriétés
Formule moléculaire |
C6H15ClN2O |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
(1S)-1-[(2S)-piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Clé InChI |
QENNSTMMWOVAQF-GEMLJDPKSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CNCCN1)O.Cl |
SMILES canonique |
CC(C1CNCCN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


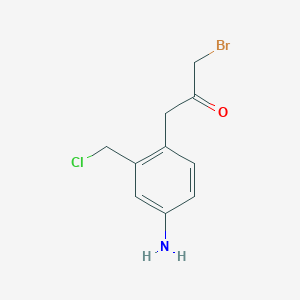
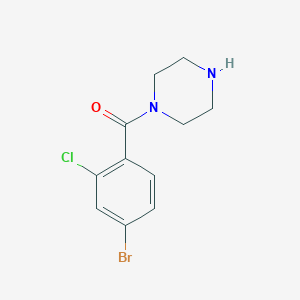
![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)
